molecular formula C8H13F3O3 B1502598 4,4-Diethoxy-1,1,1-trifluorobutan-2-one CAS No. 333339-64-3

4,4-Diethoxy-1,1,1-trifluorobutan-2-one

Cat. No. B1502598
CAS RN: 333339-64-3
M. Wt: 214.18 g/mol
InChI Key: WJFVSOOKSANNIR-UHFFFAOYSA-N
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Description

4,4-Diethoxy-1,1,1-trifluorobutan-2-one, also known as trifluoromethyl ketone, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid with a molecular formula of C8H11F3O3 and a molecular weight of 224.16 g/mol. This compound is widely used in various fields of research, including organic synthesis, medicinal chemistry, and material science.

Mechanism of Action

The exact mechanism of action of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one is not fully understood. However, studies have shown that the compound can interact with various enzymes and proteins in the body, leading to changes in their activity. These interactions can result in a range of biological effects, including anti-inflammatory and anti-tumor activity.
Biochemical and Physiological Effects
Studies have shown that 4,4-Diethoxy-1,1,1-trifluorobutan-2-one has a range of biochemical and physiological effects. In vitro studies have demonstrated the compound's ability to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the inflammatory response, and their inhibition has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,4-Diethoxy-1,1,1-trifluorobutan-2-one in lab experiments is its ability to enhance the biological activity of certain compounds. The 4,4-Diethoxy-1,1,1-trifluorobutan-2-onehyl group can increase the lipophilicity and metabolic stability of compounds, making them more effective in vivo. However, one limitation of using this compound is that it can be difficult to handle due to its high reactivity and potential toxicity.

Future Directions

There are several future directions for research involving 4,4-Diethoxy-1,1,1-trifluorobutan-2-one. One area of interest is the development of new synthetic methods for producing the compound. Researchers are also investigating the compound's potential for use in drug development, particularly in the development of anti-inflammatory and anti-tumor agents. Additionally, studies are being conducted to better understand the compound's mechanism of action and its interactions with various enzymes and proteins in the body.
Conclusion
In conclusion, 4,4-Diethoxy-1,1,1-trifluorobutan-2-one is a valuable compound in scientific research due to its unique properties. Its ability to enhance the biological activity of certain compounds and its potential for use in drug development make it an important area of study. As research continues, new applications and potential uses for this compound are likely to emerge.

Scientific Research Applications

The unique properties of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one have made it a valuable compound in various fields of scientific research. It is commonly used as a building block in organic synthesis, where it is used to create complex molecules with specific properties. The compound's 4,4-Diethoxy-1,1,1-trifluorobutan-2-onehyl group is of particular interest due to its ability to enhance the biological activity of certain compounds.

properties

IUPAC Name

4,4-diethoxy-1,1,1-trifluorobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3O3/c1-3-13-7(14-4-2)5-6(12)8(9,10)11/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFVSOOKSANNIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(=O)C(F)(F)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677317
Record name 4,4-Diethoxy-1,1,1-trifluorobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Diethoxy-1,1,1-trifluorobutan-2-one

CAS RN

333339-64-3
Record name 4,4-Diethoxy-1,1,1-trifluorobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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